Elevated Boiling Point Differentiates Polyhalogenated Analog for High‑Temperature Reactions
The target compound exhibits a significantly higher predicted boiling point (296.8 ± 35.0 °C) compared to the monohalogenated analog 2‑chloro‑5‑(trifluoromethyl)phenylacetonitrile (247.4 ± 35.0 °C at 760 mmHg), a difference of approximately 49 °C . Its density (1.683 g/cm³) is also markedly higher than that of the 2‑chloro analog (1.363 g/cm³), consistent with the heavier bromine atom .
| Evidence Dimension | Boiling point and density |
|---|---|
| Target Compound Data | Boiling point: 296.8 ± 35.0 °C (Predicted); Density: 1.683 ± 0.06 g/cm³ (Predicted) |
| Comparator Or Baseline | 2-Chloro-5-(trifluoromethyl)phenylacetonitrile – Boiling point: 247.4 ± 35.0 °C (Predicted) ; Density: 1.363 g/cm³ |
| Quantified Difference | Δ Boiling point ≈ +49 °C; Δ Density ≈ +0.32 g/cm³ |
| Conditions | Predicted data at 760 mmHg (boiling point) and standard conditions (density) |
Why This Matters
The higher boiling point reduces volatility loss during high-temperature condensations or distillations, a critical factor in scale‑up and process reproducibility.
